L-Argininehydrochloridehydrate

Description

Significance in Chemical Biology and Materials Science Investigations

The utility of L-Arginine hydrochloride hydrate (B1144303) spans across the distinct disciplines of chemical biology and materials science, where its properties are leveraged for different investigative purposes.

In chemical biology , L-Arginine hydrochloride hydrate is a crucial component in several areas of research. It is widely recognized for its ability to enhance the solubility and stability of proteins. researchgate.net More than two decades ago, it was identified as an effective agent for improving the in vitro refolding of proteins by suppressing aggregation. researchgate.net This is a critical step in the production of recombinant proteins, which can otherwise be lost to misfolding and aggregation. researchgate.netscielo.br The mechanism involves L-Arginine hydrochloride hydrate lowering the solid-to-solute free transfer energies of the protein, thereby increasing its equilibrium solubility. researchgate.net Furthermore, it is known to protect proteins from inactivation during processes like freeze-drying and spray-drying. scielo.brsbfisica.org.br Beyond its role as a protein stabilizer, the related compound Nα-Boc-L-arginine hydrochloride hydrate, which has a protective group, serves as a fundamental building block in peptide synthesis for developing therapeutic agents and in bioconjugation for creating advanced drug delivery systems and diagnostic tools. chemimpex.com The base amino acid is also a necessary component for protein production and is used in cell culture media. chemicalbook.comavantorsciences.com

In the field of materials science , L-Arginine hydrochloride monohydrate (LAHW) is primarily investigated for its nonlinear optical (NLO) properties. researchgate.netresearchgate.net The search for new materials with high NLO coefficients for applications in optical communications and data storage led researchers to explore amino acid-based crystals. sbfisica.org.br LAHW single crystals can be grown from aqueous solutions and exhibit good optical transparency in the UV-Visible range. researchgate.netsut.ac.th Studies have focused on growing and characterizing these crystals to determine their efficacy for NLO applications, such as second harmonic generation (SHG). researchgate.netresearchgate.net Research has shown that LAHW crystallizes in the monoclinic system with the space group P21, a non-centrosymmetric structure which is a prerequisite for second-order NLO effects. scielo.brresearchgate.net Detailed analyses using techniques like Z-scan have been performed to measure its NLO coefficients. researchgate.net

Historical Trajectories and Foundational Studies of L-Arginine Hydrochloride Hydrate

The foundational research on L-Arginine hydrochloride hydrate has established a basis for its current applications. Early studies focused on the fundamental synthesis, crystal growth, and characterization of the compound. researchgate.netsut.ac.th Researchers investigated the reaction of L-arginine with hydrochloric acid in an aqueous solvent, successfully identifying several crystalline forms, including L-Arg·HCl·H2O (P21), L-Arg·HCl (in both P1 and P21 space groups), and L-Arg·2HCl·H2O. researchgate.net These studies described the specific conditions required for the formation of each compound.

Solubility studies were crucial in the initial phases, with researchers determining the solubility of L-arginine hydrochloride in water at various temperatures to optimize crystal growth procedures. sut.ac.th The slow evaporation method was, and continues to be, a common technique for growing single crystals from aqueous solutions. sbfisica.org.brresearchgate.net

Early characterization involved a suite of analytical techniques. X-ray diffraction (XRD) was employed to determine the crystal structures and lattice parameters of the various forms. researchgate.netresearchgate.net Spectroscopic methods, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, were used to identify the functional groups present in the crystals and to study molecular vibrations. scielo.brresearchgate.net These spectroscopic studies were vital for understanding the structural features and the hydrogen bonding networks within the crystals. Thermal analysis, such as thermogravimetric analysis (TGA), revealed the presence of water of hydration and the compound's decomposition pathway, showing that the monohydrate form begins to lose water at 70°C. scielo.brsut.ac.th Evidence of a low-temperature phase transition between 100 and 110 K was also observed through Raman scattering techniques, indicating complex solid-state physics. scielo.br These foundational investigations into the physicochemical properties of L-Arginine hydrochloride hydrate have paved the way for its advanced applications in both biology and materials engineering.

Structure

3D Structure of Parent

Properties

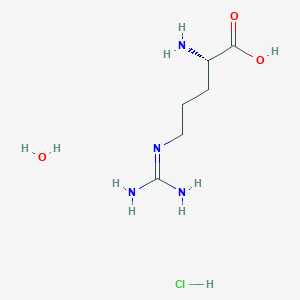

Molecular Formula |

C6H17ClN4O3 |

|---|---|

Molecular Weight |

228.68 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2/t4-;;/m0../s1 |

InChI Key |

NUFCANQNMWVENN-FHNDMYTFSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.O.Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.O.Cl |

Origin of Product |

United States |

Synthesis and Crystallization Methodologies of L Arginine Hydrochloride Hydrate

Controlled Crystal Growth Techniques for Single Crystal Formation

The formation of large, optically perfect single crystals is paramount for device fabrication. Researchers employ several controlled growth techniques based on solution crystallization, as L-Arginine hydrochloride hydrate (B1144303) decomposes at its melting point.

The slow evaporation solution growth technique (SEST) is a widely utilized and cost-effective method for growing L-Arginine hydrochloride hydrate crystals. ijans.org The process involves dissolving purified L-Arginine hydrochloride salt in a suitable solvent, typically triple or double distilled water, to create a saturated or supersaturated solution. researchgate.netscielo.br To reduce the high viscosity of the aqueous solution, a mixture of ethanol (B145695) and water (e.g., 70:30 ratio) can also be used as the solvent. sut.ac.th

The solution is maintained at a constant, controlled temperature, often room temperature (around 293 K), in a dust-free environment. ijans.orgscielo.br The container is covered, usually with a perforated sheet, to slow down and control the rate of solvent evaporation. ijans.org Over a period ranging from several days to weeks (e.g., 30 days), as the solvent slowly evaporates, the solution becomes supersaturated, leading to nucleation and subsequent growth of single crystals. ijans.org This method has been successfully used to harvest optically transparent crystals of L-Arginine hydrochloride monohydrate. ijans.orgresearchgate.net

For applications demanding larger and higher-quality crystals with fewer defects, unidirectional solution growth methods are employed. The Sankaranarayanan–Ramasamy (SR) method is a notable example of such a technique. iucr.org This approach is an advancement over the conventional slow evaporation method, as it promotes crystal growth along a specific, preferred orientation, preventing the uncontrolled multi-nucleation that can occur in SEST. iucr.orgresearchgate.net

While detailed reports on the SR method for L-Arginine hydrochloride hydrate are specific, the technique has been successfully applied to its analogue, L-arginine phosphate (B84403) monohydrate (LAP), to grow large single crystals (e.g., ~20 mm in diameter and 80 mm in length). iucr.org This method results in crystals with good crystalline perfection and a low density of defects, making them highly suitable for device fabrication. iucr.orgresearchgate.net The successful application to similar L-arginine compounds highlights its potential for producing high-quality L-Arginine hydrochloride hydrate crystals. iaea.orgdntb.gov.ua

L-Arginine hydrochloride can crystallize in both a hydrated (monohydrate) and an anhydrous form. The specific form obtained is primarily determined by the crystallization temperature. sut.ac.thgoogle.com The monohydrate crystal, L-Arginine hydrochloride monohydrate (C₆H₁₅N₄O₂Cl·H₂O), is the stable form when crystallization occurs at temperatures below 42°C. google.com

To obtain the anhydrous form (C₆H₁₅N₄O₂Cl), crystallization must be carried out at temperatures above 42°C. google.com Research has demonstrated the successful growth of anhydrous LAHCl crystals by slow evaporation from an aqueous solution at a constant temperature of 60°C. sut.ac.th Thermogravimetric analysis (TGA) is used to confirm the absence of water in the anhydrous crystals, distinguishing them from the hydrated form. sut.ac.th The two forms also exhibit different optical properties; for instance, the anhydrous crystal is transparent in the 300–1000 nm wavelength range, whereas the hydrated form has a lower UV cut-off at approximately 233 nm. sut.ac.th

Doping Strategies for Modified Crystalline Properties

The intentional introduction of impurities, or dopants, into the crystal lattice is a common strategy to enhance or modify the physical properties of a material, such as its optical transparency or NLO efficiency. ijans.org

Lanthanum chloride (LaCl₃) has been used as a dopant to improve the optoelectronic properties of L-Arginine hydrochloride crystals. ijans.org The synthesis of doped crystals is achieved by adding specific molar percentages (e.g., 1 mol% and 2 mol%) of LaCl₃ to the prepared aqueous solution of L-Arginine hydrochloride. ijans.orgresearchgate.net The mixture is then subjected to the slow evaporation solution growth method at room temperature. ijans.org The resulting crystals incorporate the lanthanum ions into the crystal matrix, which has been shown to enhance the Second Harmonic Generation (SHG) efficiency, a key characteristic for frequency doubling applications in optoelectronics. ijans.org

The incorporation of Lanthanum Chloride as a dopant influences the structural and optical properties of the L-Arginine hydrochloride hydrate crystal.

Crystalline Structure: Single crystal X-ray diffraction (XRD) analysis reveals that the fundamental crystal structure is retained after doping. ijans.org Both pure and LaCl₃-doped LAHCl crystals crystallize in the monoclinic system with the P21 space group. ijans.org However, doping introduces slight modifications to the lattice parameters, as detailed in the table below. The presence of lanthanum in the crystal lattice is confirmed by techniques such as Energy-Dispersive X-ray (EDX) analysis. ijans.orgresearchgate.net

Lattice Parameters of Pure and LaCl₃ Doped LAHCl Crystals

| Parameter | Pure LAHCl | 1 mol% LaCl₃ Doped LAHCl | 2 mol% LaCl₃ Doped LAHCl |

|---|---|---|---|

| a (Å) | 11.12 | 11.15 | 11.16 |

| b (Å) | 8.52 | 8.57 | 8.58 |

| c (Å) | 11.16 | 11.23 | 11.24 |

| β (º) | 91.60 | 91.55 | 91.54 |

| Volume (ų) | 1056.10 | 1066.00 | 1068.00 |

Data sourced from reference ijans.org

Optical Characteristics: Doping with LaCl₃ has a notable effect on the optical properties. The transmittance of the crystals is increased compared to the pure LAHCl crystal. ijans.org Importantly, the crystals remain highly transparent in the visible and near-infrared regions, with a wide transparency window from 235 nm to 1100 nm. ijans.org This low UV cut-off wavelength is advantageous for SHG applications. ijans.org The optical band gap energy for both pure and doped samples is calculated to be 5.27 eV, indicating that the dopant does not adversely affect this key parameter. ijans.org

Optical Properties of Pure and LaCl₃ Doped LAHCl

| Property | Pure LAHCl | 1 & 2 mol% LaCl₃ Doped LAHCl |

|---|---|---|

| Transparency Range | Transparent | Good transmittance in the entire UV-visible and IR region. researchgate.net |

| UV Cut-off Wavelength | ~235 nm | ~235 nm ijans.org |

| Optical Band Gap | 5.27 eV | 5.27 eV ijans.orgresearchgate.net |

| Transmittance (%) | Baseline | Increased compared to pure LAHCl ijans.org |

Data sourced from references ijans.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| L-Arginine hydrochloride hydrate | C₆H₁₅N₄O₂Cl·H₂O |

| L-Arginine hydrochloride (anhydrous) | C₆H₁₅N₄O₂Cl |

| Lanthanum Chloride | LaCl₃ |

| Water | H₂O |

Synthesis of L-Arginine Hydrochloride Hydrate Derivatives for Specialized Research

The modification of L-arginine hydrochloride hydrate into specialized derivatives is a critical aspect of biochemical and pharmaceutical research. These derivatives, which incorporate specific functional groups, serve as invaluable tools for a range of applications, from peptide synthesis to the investigation of enzyme kinetics and protein binding. The synthesis of these molecules requires precise control of reaction conditions to ensure the selective modification of the L-arginine structure.

Nα-Boc-L-arginine Hydrochloride Hydrate Synthesis for Peptide Synthesis

Nα-Boc-L-arginine hydrochloride hydrate is a key building block in solid-phase peptide synthesis (SPPS). chemimpex.comgoogle.com The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group prevents unwanted side reactions during the sequential addition of amino acids to a growing peptide chain. chemimpex.comguidechem.com This protection is crucial for achieving high yields and purity of the final peptide product. carlroth.com

The synthesis of Nα-Boc-L-arginine hydrochloride hydrate involves the reaction of L-arginine hydrochloride with a Boc-donating reagent, such as di-tert-butyl dicarbonate, under controlled pH conditions. The Boc group can be removed under acidic conditions once the arginine residue has been incorporated into the peptide sequence. guidechem.com This derivative is widely used in the development of therapeutic peptides and other bioactive compounds. chemimpex.com

Key Research Applications:

Peptide Synthesis: Serves as a fundamental component in the synthesis of peptides for pharmaceutical and research purposes. chemimpex.comcarlroth.com

Bioconjugation: Utilized in processes to link biomolecules to other molecules or surfaces, which is important for drug delivery systems and diagnostic tools. chemimpex.com

Cardiovascular Research: Employed in studies related to nitric oxide production, a key factor in cardiovascular health. chemimpex.com

Table 1: Properties of Nα-Boc-L-arginine Hydrochloride Hydrate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H25ClN4O5 | biosynth.com |

| Molecular Weight | 328.79 g/mol | biosynth.com |

| Appearance | White to off-white crystalline powder | guidechem.com |

| Purity | ≥99% | avantorsciences.com |

| Storage Temperature | 2°C - 8°C | biosynth.com |

Alpha-Dansyl-L-arginine Hydrochloride Synthesis for Binding and Kinetic Studies

Alpha-Dansyl-L-arginine hydrochloride is a fluorescent derivative of L-arginine that is instrumental in studying protein-ligand interactions and enzyme kinetics. smolecule.comsigmaaldrich.com The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to the alpha-amino group of L-arginine imparts fluorescent properties to the molecule. smolecule.com

The synthesis typically involves reacting L-arginine with dansyl chloride in an alkaline aqueous medium. The basic conditions deprotonate the amino group of L-arginine, enhancing its nucleophilicity to attack the dansyl chloride. The resulting fluorescent compound allows for real-time monitoring of binding events and enzymatic reactions through fluorescence spectroscopy. smolecule.comnih.gov

Detailed Synthesis Parameters:

The preparation of Dansyl-L-arginine requires careful control over several parameters to ensure high purity and yield.

pH: The reaction is typically maintained at a pH between 8.5 and 9.5.

Temperature: Room temperature (20–25°C) is generally sufficient.

Monitoring: Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction.

Research Findings and Applications:

Protein Binding Studies: This derivative is a well-established fluorescent probe for investigating the binding sites of proteins, such as human serum albumin. sigmaaldrich.com It is particularly known to bind to Sudlow site I on albumin.

Enzyme Kinetics: The change in fluorescence intensity upon binding to an enzyme or during an enzymatic reaction allows for the determination of kinetic parameters. nih.gov For instance, it has been used to study the interaction with trypsin and trypsinogen. nih.gov

Antimicrobial Research: It has shown potential as an antimicrobial peptide, with studies investigating its ability to disrupt microbial membranes. smolecule.com

Table 2: Characteristics of Alpha-Dansyl-L-arginine Hydrochloride

| Characteristic | Description | Reference |

|---|---|---|

| Molecular Formula | C18H25N5O4S · HCl | sigmaaldrich.com |

| Molecular Weight | 443.95 g/mol | sigmaaldrich.com |

| Appearance | Yellow to green powder | sigmaaldrich.com |

| Fluorescence | Exhibits fluorescence due to the dansyl group | smolecule.com |

| Primary Application | Fluorescent marker for protein binding and enzyme kinetic studies | sigmaaldrich.com |

Structural and Spectroscopic Characterization of L Arginine Hydrochloride Hydrate

X-ray Diffraction Analyses of L-Arginine Hydrochloride Monohydrate Crystals

Single Crystal X-ray Diffraction for Lattice Parameter and Space Group Elucidation

Single crystal X-ray diffraction (SCXRD) analysis has been instrumental in determining the precise crystal structure of L-arginine hydrochloride monohydrate. These studies have consistently shown that the compound crystallizes in the monoclinic system. The determined space group is P2₁, which is a non-centrosymmetric space group, a key prerequisite for materials to exhibit second-harmonic generation (SHG), a property relevant in nonlinear optics.

The lattice parameters, which define the size and shape of the unit cell, have been reported by various research groups. While there are slight variations in the reported values, they are generally in good agreement. These parameters are crucial for understanding the packing of the molecules within the crystal lattice.

| a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

|---|---|---|---|---|---|

| 11.314 | 8.298 | 11.054 | 91.044 | 1037.696 | sut.ac.th |

The structure of L-arginine hydrochloride monohydrate consists of two molecules of arginine, two units of HCl, and two units of H₂O per unit cell scielo.br.

Powder X-ray Diffraction for Crystallinity and Phase Purity Assessment

The positions and intensities of these diffraction peaks are unique to the crystalline phase of the material. By comparing the experimental PXRD pattern with a pattern simulated from the single-crystal structure data, the phase purity of the sample can be confirmed. A good match between the experimental and simulated patterns indicates that the sample is a single phase and free from significant amounts of impurities or other crystalline forms. Furthermore, techniques such as Rietveld refinement can be applied to the powder diffraction data to refine the structural parameters and gain more detailed information about the crystal structure sci-hub.se.

High-Resolution X-ray Diffraction for Crystalline Perfection Evaluation

High-resolution X-ray diffraction (HRXRD) is a powerful, non-destructive technique used to evaluate the crystalline perfection of single crystals. By analyzing the shape and width of the diffraction peaks (in what is known as a rocking curve measurement), information about the presence of crystalline defects, such as dislocations, mosaicity, and lattice strain, can be obtained. A narrow and symmetric rocking curve with a full width at half maximum (FWHM) close to the theoretical value for a perfect crystal indicates a high degree of crystalline perfection. While HRXRD is a standard method for assessing the quality of crystals intended for electronic and optical applications, specific detailed studies applying this technique to L-arginine hydrochloride monohydrate are not extensively reported in the available literature. However, the good quality of single crystals grown by slow evaporation techniques, as reported in various studies, suggests a relatively high degree of crystalline perfection.

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of the bonds. The FTIR spectrum of L-arginine hydrochloride monohydrate confirms the presence of all the expected functional groups.

The spectrum exhibits a complex pattern of absorption bands, each corresponding to a specific vibrational motion of the molecule's constituent atoms. For instance, the stretching vibrations of the N-H bonds in the amino and guanidinium (B1211019) groups, as well as the O-H stretching of the water molecule, are typically observed in the higher wavenumber region. The C=O stretching of the carboxylic group and various C-H, C-N, and C-C stretching and bending vibrations are found at lower wavenumbers. The presence of these characteristic peaks provides a molecular fingerprint of the compound.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 2936.17 | Alkyl C-H stretching | sut.ac.th |

| 1666.26 | C=O stretching | sut.ac.th |

| 1446.80 | CH₂ bending | sut.ac.th |

| 1000-1200 | C-C-O group vibrations | sut.ac.th |

| 546.05 | C-N stretching | sut.ac.th |

Electronic Spectroscopy for Optical Transparency and Band Gap Determination (UV-Vis-NIR)

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to investigate the optical properties of materials, specifically their transparency and electronic band structure. For materials to be useful in optical applications, they must be transparent in the desired wavelength range.

The UV-Vis-NIR transmission spectrum of L-arginine hydrochloride monohydrate reveals that the crystal is highly transparent in the entire visible and near-infrared regions. The lower cut-off wavelength, which marks the onset of significant electronic absorption, has been reported to be around 220-233 nm sut.ac.thamazonaws.com. This wide transparency window is a crucial characteristic for potential applications in optical devices.

The optical band gap (Eg) of a material is the energy difference between the top of the valence band and the bottom of the conduction band. It can be estimated from the absorption edge in the UV-Vis spectrum. For L-arginine hydrochloride monohydrate, the optical band gap is relatively large, which is consistent with its transparency in the visible region. A large band gap indicates that a significant amount of energy is required to excite an electron from the valence band to the conduction band.

| Parameter | Value | Reference |

|---|---|---|

| Lower UV Cut-off Wavelength | ~220 - 233 nm | sut.ac.thamazonaws.com |

| Transparency Range | Transparent in the visible and NIR regions | sut.ac.thamazonaws.com |

| Transmittance | ~74% | sut.ac.thamazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution. Both ¹H (proton) and ¹³C NMR spectra are used to confirm the molecular structure of L-arginine hydrochloride.

In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the various protons provide information about their local chemical environment. For example, the protons attached to the α-carbon, the side-chain methylene (B1212753) groups, and the amine and guanidinium groups will all resonate at distinct frequencies.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the different carbon atoms in the molecule, including the carboxyl carbon, the α-carbon, and the carbons of the aliphatic side chain. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, thus confirming the molecular symmetry. Together, ¹H and ¹³C NMR data provide unambiguous confirmation of the molecular structure of L-arginine in the hydrochloride salt form.

| Proton | Chemical Shift (ppm) | Reference |

|---|---|---|

| Hα | 4.38 | northwestern.edu |

| Hβ | 1.89, 1.79 | northwestern.edu |

| Hγ | 1.70 | northwestern.edu |

| Hδ | 3.32 | northwestern.edu |

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| CO | 175.0 | northwestern.edu |

| Cα | 54.6 | northwestern.edu |

| Cβ | 28.8 | northwestern.edu |

| Cγ | 25.7 | northwestern.edu |

| Cδ | 41.7 | northwestern.edu |

| Cζ (Guanidinium) | 157.6 | northwestern.edu |

Application of Stable Isotope Labeling (¹³C, ¹⁵N, D) for Biomolecular NMR Studies

Stable isotope labeling of L-arginine hydrochloride hydrate (B1144303) is a critical technique in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for investigating the structure, dynamics, and interactions of proteins and other macromolecules. nih.govisotope.comnih.gov The incorporation of NMR-active isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D) allows researchers to overcome spectral complexity and enhance resolution, particularly in studies of large proteins. nih.govnih.gov

L-arginine hydrochloride, uniformly or selectively labeled with ¹³C and ¹⁵N, is widely used in protein expression systems. nih.govisotope.com These labeled amino acids are incorporated into the polypeptide chain, effectively creating specific NMR probes within the protein structure. This approach is fundamental to a variety of advanced NMR experiments that elucidate protein folding, conformational changes, and binding interfaces.

One of the most prominent applications is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful method for quantitative proteomics. In SILAC, cells are grown in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an amino acid like arginine. isotope.comisotope.com By analyzing the mass shift of peptides, researchers can accurately quantify differences in protein abundance between different cell states. L-Arginine·HCl labeled with ¹³C₆ and ¹⁵N₄ is a standard reagent for this purpose. isotope.comisotope.com

The use of labeled L-arginine hydrochloride extends to detailed structural analysis. For instance, selective labeling of the arginine side chain can provide unique insights into its role in protein stability, enzymatic catalysis, and intermolecular interactions, such as those involving salt bridges. nih.govucl.ac.uk

Interactive Table 1: Properties of Unlabeled and Isotopically Labeled L-Arginine Hydrochloride

| Property | L-Arginine·HCl (Unlabeled) | L-Arginine·HCl (¹³C₆, ¹⁵N₄) |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₄O₂ | ¹³C₆H₁₅Cl¹⁵N₄O₂ |

| Molecular Weight | ~210.66 g/mol | ~220.59 g/mol |

| Unlabeled CAS Number | 1119-34-2 | 1119-34-2 |

| Labeled CAS Number | N/A | 202468-25-5 |

| Primary Applications | Biochemistry, cell culture | Biomolecular NMR, Proteomics (SILAC), Metabolism studies |

Isotopic Enrichment Strategies for Elucidating Molecular Dynamics

Isotopic enrichment strategies are specifically designed to simplify complex NMR spectra and enhance the study of molecular dynamics, which are crucial for protein function. nih.gov For large proteins (over ~25 kDa), extensive signal overlap in standard proton NMR spectra makes detailed analysis challenging. Isotopic enrichment with ¹³C, ¹⁵N, and especially deuterium (D) is employed to overcome these limitations. univr.itunl.pt

Deuteration, or the replacement of protons with deuterons, is a key strategy. By growing proteins in media containing heavy water (D₂O) and a ¹³C-labeled carbon source, a perdeuterated, ¹³C-enriched protein is produced. This dramatically reduces the number of proton signals and simplifies the spectra, while also improving the relaxation properties of the remaining nuclei, leading to sharper lines and higher resolution. unl.pt

Selective labeling of arginine residues within a deuterated protein creates isolated spin systems that can be studied without interference from surrounding protons. nih.gov This allows for the unambiguous assignment of NMR signals and the detailed characterization of the local environment and dynamics of specific arginine side chains. nih.govucl.ac.uk Such methods are powerful for probing:

Conformational Exchange: Identifying and characterizing the movement of arginine side chains between different states, which is often linked to protein function and regulation.

Protein-Ligand Interactions: Monitoring changes in the chemical shifts and relaxation rates of labeled arginine residues upon binding to other molecules, providing atomic-level detail of the interaction site.

Intramolecular Interactions: Using labeled arginine to detect and characterize intramolecular salt bridges and hydrogen bonds that are vital for maintaining the protein's three-dimensional structure. ucl.ac.uk

By combining different labeling patterns (e.g., uniform ¹⁵N labeling with selective ¹³C and ²H labeling), researchers can design experiments that filter signals based on the types of nuclei, further reducing spectral crowding and enabling the study of high-molecular-weight protein complexes. nih.govunl.pt

Thermogravimetric Analysis (TGA) for Hydration State and Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. precisa.comeltra.com This method is highly effective for characterizing the hydration state and thermal stability of compounds like L-arginine hydrochloride hydrate. aurigaresearch.com

When a sample of L-arginine hydrochloride hydrate is heated in a TGA instrument, a multi-stage mass loss is typically observed. The initial mass loss at lower temperatures (generally below 150°C) corresponds to the evaporation of water molecules from the crystal lattice. aurigaresearch.com The precise amount of mass lost in this step allows for the quantitative determination of the number of water molecules per formula unit, thus defining the hydration state of the compound (e.g., monohydrate, dihydrate).

Following dehydration, further heating leads to the thermal decomposition of the anhydrous L-arginine hydrochloride. This process occurs at significantly higher temperatures and involves the breakdown of the molecule into gaseous products. researchgate.netcarlroth.com A safety data sheet for L-arginine monohydrochloride indicates a decomposition temperature of approximately 235°C. carlroth.com TGA studies on pure L-arginine show that its degradation occurs in the 226-230°C range. researchgate.netsigmaaldrich.com The TGA curve provides critical information about the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. precisa.comaurigaresearch.com

The analysis can reveal the temperature ranges over which the material is stable and the kinetics of its decomposition. researchgate.net This information is vital for understanding the material's properties for storage, formulation, and processing.

Interactive Table 2: Expected TGA Events for L-Arginine Hydrochloride Hydrate

| Temperature Range | Event | Description |

|---|---|---|

| ~50°C - 150°C | Dehydration | Mass loss corresponding to the removal of bound water molecules. The percentage of mass lost determines the initial hydration state. |

| > 200°C | Decomposition | Onset of thermal degradation of the L-arginine hydrochloride molecule itself, resulting in significant and often complex mass loss. |

| High Temperature (>500°C) | Ash Formation | Residual mass remaining after complete decomposition, representing any non-volatile inorganic components. |

Mechanistic Investigations of L Arginine Hydrochloride Hydrate in Biomolecular Interactions

Role as a Protein Aggregation Suppressor and Refolding Enhancer

L-arginine hydrochloride, a salt of the naturally occurring amino acid arginine, is widely utilized in the biotechnology and pharmaceutical industries as an effective suppressor of protein aggregation and an enhancer of protein refolding. oup.com Its ability to increase the yield of correctly folded proteins from insoluble inclusion bodies and to stabilize protein formulations has made it an invaluable tool. oup.comresearchgate.net While the precise mechanisms of its action are multifaceted and continue to be an area of active research, several key mechanistic explanations have been elucidated.

The efficacy of L-arginine hydrochloride in preventing protein aggregation stems from a combination of factors that influence the protein's environment and its intermolecular interactions.

One of the fundamental ways L-arginine hydrochloride suppresses protein aggregation is by altering the hydration structure around the protein. nih.govelsevierpure.com X-ray crystallography studies on hen egg-white lysozyme (B549824) in the presence of L-arginine hydrochloride have shown that while the protein's backbone and side-chain structures remain unaltered, the number of hydration water molecules changes with the concentration of L-arginine hydrochloride. nih.govelsevierpure.com This suggests that L-arginine hydrochloride modifies the solvent environment immediately surrounding the protein, which in turn can influence protein-protein interactions.

Although stable binding of arginine molecules to the protein surface is not typically observed, transient binding phenomena are thought to play a crucial role. nih.govelsevierpure.com These weak and transient interactions between L-arginine and the protein surface can interfere with the formation of stable, aggregation-prone protein-protein contacts. The guanidinium (B1211019) group of arginine is of particular importance, as it can interact with aromatic residues like tryptophan on the protein surface, which are often exposed during unfolding and contribute to aggregation. nih.gov

L-arginine hydrochloride has been shown to effectively suppress both protein-protein and protein-surface interactions. oup.comnih.gov This is crucial in various bioprocessing steps, such as refolding, purification, and formulation, where proteins are susceptible to aggregation and adsorption to surfaces. oup.complos.org The mechanism for this is believed to involve L-arginine's ability to interfere with the multiple types of interactions that can lead to aggregation, including electrostatic, hydrophobic, and aromatic interactions. plos.org

Studies have demonstrated that L-arginine hydrochloride is more effective than other additives like lysine (B10760008) hydrochloride, guanidine (B92328) hydrochloride, and glycine (B1666218) in preventing the binding of proteins to polystyrene surfaces. plos.org This suggests a broad-spectrum inhibitory effect on non-specific protein interactions. The proposed mechanism involves arginine molecules competing for the interaction sites on both the protein and the surface, thereby reducing the likelihood of adsorption and aggregation. plos.org Some research suggests that at higher concentrations, L-arginine hydrochloride is excluded from the protein surface, which can also contribute to the reduction of protein-protein interactions. nih.gov

A significant factor in L-arginine hydrochloride's ability to suppress aggregation is its capacity to increase the equilibrium solubility of both native and, more importantly, unfolded or partially folded protein states. nih.govnih.govnih.gov Protein aggregation often occurs when unfolded or intermediate species, which are prone to aggregation, exceed their solubility limits. nih.gov By increasing the solubility of these aggregation-prone species, L-arginine hydrochloride effectively keeps them in solution, allowing more time for correct refolding to occur. nih.govnih.gov

For instance, in studies with recombinant plasminogen activator (rPA), L-arginine hydrochloride was shown to massively increase the equilibrium solubility of the native protein. nih.govnih.gov Similarly, for various denatured forms of lysozyme, L-arginine hydrochloride was observed to increase their solubility, which correlated with an increased refolding yield and suppression of insoluble aggregate formation. nih.gov This effect is attributed to a lowering of the chemical potential of the dissolved monomeric protein in solution relative to its solid (aggregated) state. nih.gov

Research on the aggregation kinetics of various protein species has indicated that L-arginine hydrochloride does not necessarily change the fundamental mechanism of aggregation but rather influences the early stages of the process. nih.gov By deterring the initial protein-protein association reactions required for nucleus formation, L-arginine hydrochloride effectively raises the energy barrier for aggregation. nih.govacs.org

The charged nature of L-arginine hydrochloride allows it to participate in electrostatic interactions that can be beneficial for stabilizing protein structures. The guanidinium group of arginine is positively charged over a wide pH range and can interact favorably with negatively charged residues on the protein surface. These interactions can help to maintain a protein's native conformation and prevent the exposure of hydrophobic regions that can lead to aggregation.

In the context of high concentration antibody formulations, L-arginine hydrochloride has been shown to be an effective excipient for suppressing aggregation and opalescence by inhibiting attractive electrostatic interactions between antibody molecules. nih.gov Furthermore, molecular dynamics simulations have suggested that arginine can interact with charged and aromatic side chains of surface residues through salt-bridge formation and cation-π interactions, respectively, which can stabilize partially unfolded intermediates and prevent their aggregation. acs.org

Interactive Data Tables

Table 1: Effect of L-Arginine Hydrochloride on Protein Solubility

| Protein Model | Protein State | Effect of L-Arginine Hydrochloride | Reference |

| Recombinant Plasminogen Activator (rPA) | Native | Massive increase in equilibrium solubility | nih.govnih.gov |

| Hen Egg White Lysozyme | Denatured/Unfolded | Increased solubility | nih.gov |

| Alzheimer's Amyloid Beta 1-42 (Aβ1-42) | Peptide | Enhanced solubility | plos.org |

Table 2: Influence of L-Arginine Hydrochloride on Protein Interactions

| Interaction Type | Protein/System | Observed Effect of L-Arginine Hydrochloride | Reference |

| Protein-Protein | Carbonic Anhydrase II (CA) | Slowed protein-protein association | acs.org |

| Protein-Protein | Monoclonal Antibodies (mAbs) | Inhibition of attractive electrostatic interactions | nih.gov |

| Protein-Surface | Various proteins on Polystyrene | Inhibition of adsorption | plos.org |

| Protein-Protein | Immunoglobulin G1 (IgG1) | Suppression of aggregation through interactions with hydrophobic residues | nih.gov |

Impact on Protein Stability and Functional Conformations

L-Arginine hydrochloride is a widely utilized excipient in biotechnology and pharmaceutical formulations, primarily for its ability to enhance the stability of proteins. oup.comresearchgate.net Its mechanism of action is multifaceted, influencing both the conformational and colloidal stability of protein molecules. nih.gov L-Arginine hydrochloride has been observed to suppress protein aggregation and increase the solubility of both folded and unfolded protein species. nih.govnih.govresearchgate.net This effect is partly attributed to its ability to slow down protein-protein association reactions with minimal impact on the protein's folding equilibrium. acs.orgnih.gov

Conversely, the guanidinium ion component of arginine interacts directly with apolar regions of the protein that become exposed during unfolding. nih.govresearchgate.net This interaction reduces the energy required to hydrate (B1144303) these newly exposed nonpolar surfaces. nih.gov This dual-action mechanism allows L-arginine hydrochloride to act as a "neutral crowder," a molecule larger than water that is preferentially excluded from protein-protein encounter complexes, which in turn slows aggregation kinetics. acs.orgnih.gov Studies on recombinant plasminogen activator (rPA) have demonstrated that L-Arginine hydrochloride can lower the solid-to-solute free transfer energies by up to 14 kJ mol⁻¹, significantly enhancing the equilibrium solubility of the native protein. nih.govresearchgate.net

| Component of Arginine | Proposed Mechanism of Action on Protein Stability | Effect |

|---|---|---|

| Glycine Backbone | Direct interaction with charged side chains and/or peptide backbone (low concentrations). nih.gov | Stabilization of protein structure. |

| Glycine Backbone | Competition for water with the unfolding protein (high concentrations). nih.gov | Increases energy required for hydration upon unfolding. nih.gov |

| Guanidinium Ion | Direct interaction with apolar regions exposed during unfolding. nih.govresearchgate.net | Reduces energy required for hydration upon unfolding. nih.gov |

Modulation of Protein Liquid-Liquid Phase Separation (LLPS)

Liquid-liquid phase separation (LLPS) is a fundamental process by which cells organize their cytoplasm and nucleoplasm through the formation of membraneless organelles. L-Arginine plays a significant role in modulating the LLPS of proteins, particularly those rich in arginine residues. pnas.orgnih.gov

Intrinsically disordered proteins containing cationic amino acid residues like arginine can undergo LLPS when interacting with anionic counterparts. condensates.comnih.gov While both arginine and lysine are common cationic residues in proteins that undergo LLPS, arginine-rich proteins tend to phase separate more readily. nih.govnih.gov This was often attributed to arginine's capacity for strong cation-π interactions with aromatic residues. condensates.comnih.gov However, recent studies have demonstrated that arginine's ability to promote LLPS is not solely dependent on the presence of aromatic partners. condensates.comnih.govrepec.org

A key factor driving this behavior is the hydrophobicity of the arginine side chain. condensates.comnih.govlatrobe.edu.au This hydrophobicity is the determining factor behind the reentrant phase behavior observed in arginine-rich peptides, where LLPS occurs at low salt concentrations, dissolves at intermediate concentrations, and then re-emerges at high salt concentrations. condensates.comnih.govlatrobe.edu.au This phenomenon is not observed with lysine-rich peptides. nih.gov At high salt concentrations, electrostatic charges are screened, allowing the weaker hydrophobic and non-ionic interactions to become dominant drivers of phase separation. nih.gov This reentrant condensation is governed by these hydrophobic interactions, highlighting that the molecular forces driving LLPS are highly sensitive to the surrounding solution conditions. nih.gov

The unique reentrant LLPS behavior driven by arginine's hydrophobicity allows for the precise control of phase separation through environmental perturbations. condensates.comlatrobe.edu.au Factors such as salt concentration and temperature can be manipulated to tune the viscoelastic properties of the dense protein phase. condensates.comnih.govlatrobe.edu.au

Studies on polypeptides with repetitive proline and arginine (PR) sequences have shown that LLPS is conjointly driven by both hydrophobicity and electrostatic interactions. mdpi.com At low salt concentrations, electrostatic repulsion between the positively charged arginine residues can inhibit LLPS. mdpi.com As the salt concentration increases, this repulsion is screened, and at high salt concentrations, it can even become a weak attraction, which, combined with hydrophobic interactions, promotes phase separation. mdpi.com Furthermore, the dielectric constant of the solution can be altered to modulate these interactions. For instance, adding ethyl alcohol intensifies the electrostatic interactions between arginine molecules, facilitating LLPS, while 6-Aminocaproic acid has the opposite effect. mdpi.com This tunable nature of arginine-mediated LLPS presents opportunities for bioengineering applications, including the development of stress-triggered biological systems and novel drug delivery platforms. condensates.comnih.govlatrobe.edu.au

| Environmental Factor | Effect on Arginine-Mediated LLPS | Underlying Mechanism |

|---|---|---|

| Salt Concentration | Induces reentrant phase behavior (LLPS at low and high salt, soluble at intermediate salt). condensates.comnih.govlatrobe.edu.au | Screening of electrostatic repulsion at high salt concentrations allows hydrophobic interactions to dominate. nih.govmdpi.com |

| Temperature | Modulates the reentrant LLPS behavior. latrobe.edu.au | Affects the balance of hydrophobic and electrostatic interactions. |

| Dielectric Constant (e.g., via Ethyl Alcohol) | Can intensify electrostatic interactions. mdpi.com | Alters the strength of charge-charge interactions between arginine residues. mdpi.com |

Interaction with Specific Enzyme Activities

L-Arginine hydrochloride hydrate can directly interact with and modulate the activity of specific enzymes. This interaction can range from inhibition to participation in complex reaction kinetics.

L-arginine has been shown to inhibit the activity of pancreatic alpha-amylase (PPA), an enzyme crucial for the digestion of starch. nih.govresearchgate.net The mechanism involves a rapid, diffusion-controlled interaction that leads to the unfolding of the enzyme. nih.govresearchgate.net Kinetic studies reveal that this unfolding process follows first-level reaction kinetics and occurs without the formation of intermediates. nih.gov

The interaction between L-arginine and PPA induces significant conformational changes in the enzyme's secondary structure. nih.govresearchgate.net Specifically, there is a pronounced decrease in the β-sheet content and a corresponding significant increase in random coil structures. nih.gov This structural alteration is directly linked to the observed decrease in enzyme activity. The proposed mechanism suggests that L-arginine disrupts the hydrogen-bond network of water, which in turn contributes to the unfolding of the PPA molecule. nih.govresearchgate.net Interestingly, the presence of a macromolecularly crowded medium can partially compensate for this unfolding and allow for some recovery of the secondary structure. nih.gov

| Kinetic/Conformational Parameter | Observation upon L-Arginine Interaction with Alpha-Amylase | Reference |

|---|---|---|

| Reaction Kinetics | Follows a first-level reaction equation without intermediates. | nih.gov |

| Interaction Type | Diffusion-controlled process. | nih.gov |

| β-Sheet Content | Pronounced decrease. | nih.gov |

| Random Coil Content | Significant increase. | nih.gov |

| Enzyme Activity | Decreased. | nih.govresearchgate.net |

The kinetics of ligand substitution reactions involving metal ions can be influenced by the presence of L-arginine. A study on the reaction between the hydroxopentaaquarhodium(III) ion, [Rh(H₂O)₅(OH)]²⁺, and L-arginine demonstrated a specific kinetic pathway. researchgate.net The substitution of an aqua ligand from the rhodium(III) complex proceeds through a multi-step mechanism. researchgate.net

The reaction begins with a rapid outer-sphere association between the rhodium(III) complex and the L-arginine molecule, forming an initial complex. researchgate.net This is followed by two distinct, consecutive steps. The first is a ligand-assisted anation, where the arginine molecule facilitates the displacement of the first water ligand. The second step involves chelation, as a second aqua ligand is displaced to form a more stable, chelated product. researchgate.net The entire process is associative in nature, and activation parameters for both substitution steps have been evaluated. researchgate.net

Biochemical and Cellular Pathway Research Involving L Arginine Hydrochloride Hydrate

Precursor Role in Nitric Oxide (NO) Biosynthesis and Signaling

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a vital signaling molecule with diverse physiological functions. patsnap.comsemanticscholar.org The conversion of L-arginine to NO is a key regulatory step in many cellular processes.

The synthesis of nitric oxide from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). patsnap.comyoutube.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). semanticscholar.org The reaction involves the oxidation of the guanidinium (B1211019) nitrogen of L-arginine, yielding nitric oxide and L-citrulline. youtube.comnih.govyoutube.com This enzymatic process requires several cofactors, including oxygen, NADPH, and tetrahydrobiopterin (B1682763) (BH4). semanticscholar.org

Research has shown that the availability of L-arginine can be a rate-limiting factor for NO production, particularly when NOS enzymes are highly expressed or activated. nih.gov Studies using L-arginine analogs have helped to elucidate the substrate binding and catalytic mechanism of NOS. nih.govnih.gov For instance, modifications to the guanidinium group of L-arginine can significantly alter its affinity for the enzyme and its potential to be converted to NO. nih.gov The pathway is also subject to inhibition by various molecules, including chlorinated L-arginine, which can act as a nonselective NOS inhibitor. drugbank.com

Nitric oxide exerts many of its physiological effects by activating the enzyme soluble guanylate cyclase (sGC). researchgate.netnih.gov Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netmdpi.com cGMP then acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases. researchgate.net

This NO/cGMP signaling pathway is crucial for various cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission. semanticscholar.orgyoutube.comresearchgate.net For example, in the cardiovascular system, NO produced in endothelial cells diffuses to adjacent smooth muscle cells, activates sGC, and the subsequent increase in cGMP leads to vasodilation and improved blood flow. patsnap.comyoutube.com The modulation of this pathway is a key area of research for understanding and potentially treating conditions related to vascular dysfunction. semanticscholar.orgnih.gov

| Pathway Component | Function |

| L-Arginine | Substrate for Nitric Oxide Synthase (NOS) patsnap.comsemanticscholar.org |

| Nitric Oxide Synthase (NOS) | Enzyme that catalyzes the conversion of L-arginine to nitric oxide patsnap.comyoutube.com |

| Nitric Oxide (NO) | Signaling molecule that activates soluble guanylate cyclase researchgate.netnih.gov |

| Soluble Guanylate Cyclase (sGC) | Enzyme that produces cyclic guanosine monophosphate (cGMP) from GTP researchgate.netmdpi.com |

| Cyclic GMP (cGMP) | Second messenger that mediates various cellular responses researchgate.net |

Participation in the Urea (B33335) Cycle and Ammonia (B1221849) Detoxification

L-arginine plays a pivotal role in the urea cycle, a metabolic pathway primarily occurring in the liver that is essential for the detoxification of ammonia. patsnap.comuomisan.edu.iq Ammonia is a toxic byproduct of amino acid catabolism. patsnap.comnews-medical.net

Within the urea cycle, the enzyme arginase catalyzes the hydrolysis of L-arginine to produce urea and L-ornithine. nih.govebi.ac.ukresearchgate.net Urea, being far less toxic than ammonia, is then transported to the kidneys for excretion in the urine. uomisan.edu.iqnews-medical.net The L-ornithine produced is recycled back into the urea cycle to continue the process of ammonia detoxification. news-medical.net

There are two main isoforms of arginase: Arginase I, which is highly expressed in the liver and is a key component of the urea cycle, and Arginase II, which is found in various other tissues and is thought to be involved in regulating cellular L-arginine levels for other metabolic pathways. researchgate.net The activity of arginase is crucial for maintaining nitrogen balance in the body. patsnap.com Dysregulation of arginase activity can lead to hyperammonemia, a condition characterized by elevated levels of ammonia in the blood. nih.gov The competition between arginase and NOS for their common substrate, L-arginine, is an important regulatory point in cellular metabolism, influencing whether L-arginine is directed towards urea production or nitric oxide synthesis. nih.govnih.gov

| Urea Cycle Step | Enzyme | Substrate(s) | Product(s) |

| 1 | Carbamoyl Phosphate (B84403) Synthetase I | NH₃, HCO₃⁻, 2ATP | Carbamoyl Phosphate, 2ADP, Pi |

| 2 | Ornithine Transcarbamoylase | Carbamoyl Phosphate, Ornithine | Citrulline, Pi |

| 3 | Argininosuccinate Synthetase | Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi |

| 4 | Argininosuccinate Lyase | Argininosuccinate | Arginine, Fumarate |

| 5 | Arginase | Arginine, H₂O | Urea , Ornithine |

Contribution to Polyamine Synthesis and Cell Proliferation Processes

L-arginine is a precursor for the synthesis of polyamines, which are small, positively charged molecules essential for cell proliferation, differentiation, and other cellular functions. patsnap.comresearchgate.net The synthesis of polyamines from L-arginine occurs through the action of arginase, which converts L-arginine to L-ornithine. scispace.com L-ornithine is then decarboxylated by the enzyme ornithine decarboxylase (ODC), the rate-limiting step in polyamine biosynthesis, to form putrescine. researchgate.net Putrescine is the precursor for the synthesis of the higher polyamines, spermidine (B129725) and spermine. scispace.com

Polyamines are known to interact with negatively charged molecules such as DNA, RNA, and proteins, thereby influencing processes like DNA replication, transcription, and translation. scispace.com Their role in cell growth and proliferation is well-established, and dysregulation of polyamine metabolism has been implicated in various diseases, including cancer. nih.govnih.gov Research has shown that L-arginine can enhance cell proliferation in certain cell types, and this effect is mediated, at least in part, through the polyamine synthesis pathway. scispace.comnih.gov

Influence on Endocrine Secretion and Anabolic Metabolic States

L-arginine has been shown to influence the secretion of several hormones, contributing to anabolic metabolic states. patsnap.com Studies have demonstrated that L-arginine can stimulate the release of growth hormone (GH) from the pituitary gland. nih.govnih.gov The proposed mechanism involves the suppression of somatostatin (B550006), a hormone that inhibits GH release. nih.gov Growth hormone, in turn, stimulates the production of insulin-like growth factor 1 (IGF-1), a key anabolic hormone that promotes protein synthesis and muscle growth. nih.gov

In addition to its effects on GH, L-arginine can also stimulate the secretion of insulin (B600854). patsnap.comresearchgate.net This effect is thought to be mediated through mechanisms independent of nitric oxide production. nih.gov Insulin is another critical anabolic hormone that facilitates the uptake of glucose and amino acids into cells, promoting glycogen (B147801) and protein synthesis. L-arginine has also been observed to influence the release of other hormones, including glucagon (B607659) and catecholamines. researchgate.net Furthermore, L-arginine has been found to stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which can influence food intake. researchgate.net

Mechanisms of Insulin Release Stimulation

Research into the biochemical pathways influenced by L-arginine has revealed a significant, albeit complex, role in the stimulation of insulin secretion from pancreatic β-cells. Studies have elucidated that the mechanism is not straightforward and involves specific G-protein coupled signaling. It has been demonstrated that L-arginine-induced insulin secretion is mediated by the Gαi2 protein, a pertussis toxin (PTx)-sensitive Gα subunit. nih.gov This finding is particularly noteworthy because it distinguishes the action of Gαi2 from other Gαi/o proteins, such as Gαo, which are typically associated with the inhibition of insulin secretion. nih.gov

The stimulatory effect of Gαi2 in response to L-arginine is linked to the modulation of intracellular calcium ion concentrations ([Ca²⁺]i). nih.gov An increase in [Ca²⁺]i is a critical trigger for the exocytosis of insulin-containing vesicles from the β-cells. The Gαi2-mediated pathway facilitates this process, leading to enhanced insulin release. nih.gov This mechanism underscores a distinct and opposite role for Gαi2 compared to Gαo in the regulation of insulin secretion, highlighting a stimulatory rather than inhibitory function for this specific G-protein isoform in the context of L-arginine administration. nih.gov

Table 1: Effect of Gαi2 Knockout on Stimulated Insulin Secretion

| Condition | Islet Type | Observed Insulin Release | Reference |

|---|---|---|---|

| L-arginine (10 mM) + Glucose (16 mM) | Control (ctrl) | Normal two- to three-fold increase in insulin secretion | nih.gov |

| L-arginine (10 mM) + Glucose (16 mM) | Gαi2 β-cell knockout (Gαi2βcko) | Significantly decreased insulin release compared to control | nih.gov |

| L-ornithine (10 mM) + Glucose (16 mM) | Control (ctrl) | Effect mimics that of L-arginine, with a significant increase in secretion | nih.gov |

| L-ornithine (10 mM) + Glucose (16 mM) | Gαi2 β-cell knockout (Gαi2βcko) | Significantly reduced insulin secretion, similar to the L-arginine response | nih.gov |

Investigation of Growth Hormone Release Pathways

L-arginine is recognized as a potent pharmacological stimulus for the secretion of Growth Hormone (GH) from the anterior pituitary gland. The primary mechanism underlying this effect is the suppression of somatostatin, a hypothalamic hormone that inhibits GH release. nih.govnih.govdntb.gov.ua By reducing the inhibitory tone of somatostatin on the pituitary somatotrophs, L-arginine allows for an increase in GH secretion. nih.gov

In addition to suppressing somatostatin, some evidence suggests that L-arginine may also induce the release of Growth Hormone-Releasing Hormone (GHRH), which is the principal stimulator of GH synthesis and secretion. nih.gov The combination of L-arginine with exogenously administered GHRH has been shown to produce a synergistic effect, resulting in a significantly greater GH response than either agent alone. nih.govnih.govresearchgate.net This potentiation occurs because L-arginine's suppression of somatostatin allows the pituitary to respond more robustly to the stimulatory signal of GHRH. nih.gov

A meta-analysis of clinical trials has quantified the effects of L-arginine on GH levels, both alone and in combination with GHRH. The results confirm that L-arginine is an effective stimulator of GH release and that its efficacy is markedly enhanced when paired with GHRH. nih.gov This dual mechanism of action—inhibiting an inhibitor (somatostatin) and possibly stimulating a stimulator (GHRH)—makes it a subject of significant interest in endocrinological research. nih.govdntb.gov.ua

Table 2: Meta-Analysis of L-Arginine's Effect on Growth Hormone (GH) Release

| Agent(s) | Effect on GH Release (Mean Difference) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|

| L-Arginine (ARG) alone | 10.07 | 7.87, 12.28 | nih.gov |

| L-Arginine (ARG) + GHRH | 24.96 | 17.51, 32.42 | nih.gov |

Research in Protein Synthesis and Turnover Mechanisms

Application of Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC)

L-arginine hydrochloride plays a fundamental role in the quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This method is used to detect differences in protein abundance between different cell populations. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids.

One cell population is grown in "light" medium, which contains the natural, most abundant isotopes of amino acids. L-arginine hydrochloride is a standard component of this light medium. nih.gov The other population is grown in "heavy" medium, containing the same amino acids but labeled with heavy stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (B135050) (¹⁵N). For example, the heavy medium would contain L-arginine labeled with six ¹³C atoms (¹³C₆-arginine). nih.gov

To prepare the light SILAC medium, a base medium deficient in both arginine and lysine (B10760008), such as Dulbecco's Modified Eagle Medium (DMEM), is used. nih.gov This base is then supplemented with standard, unlabeled ("light") L-arginine hydrochloride and L-lysine. nih.gov It is crucial to use dialyzed fetal bovine serum instead of regular serum to avoid contamination with unlabeled amino acids from the serum, which would interfere with the complete labeling of the cellular proteome. nih.gov After several cell doublings, the respective amino acids are fully incorporated into the cells' proteins. The cell populations can then be combined for analysis. Because the light and heavy proteins are chemically identical but differ in mass, they can be distinguished and quantified using mass spectrometry. The ratio of the intensities of the heavy to light peptide peaks in the mass spectrum corresponds to the relative abundance of the protein in the two samples.

Elucidation of Intracellular Pathways in Protein Synthesis

L-arginine has been shown to be a significant signaling molecule in the regulation of protein synthesis. Research has elucidated that L-arginine stimulates protein synthesis through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and anabolism. nih.govnih.gov This effect is critically dependent on the production of nitric oxide (NO), as L-arginine is a substrate for nitric oxide synthase (NOS) enzymes. nih.govsemanticscholar.org

The intracellular cascade involves L-arginine supplementation increasing the activity of NOS, leading to elevated NO levels. nih.gov NO, in turn, activates the mTOR pathway. Specifically, this involves the phosphorylation of mTOR at the Threonine 2446 residue (Thr2446). nih.govnih.gov Activated mTOR then phosphorylates its key downstream effector, the 70-kDa ribosomal protein S6 kinase (p70S6K), at the Threonine 389 residue (Thr389). nih.govnih.gov The phosphorylation and activation of p70S6K are crucial steps that promote the translation of specific mRNAs and enhance the machinery for protein synthesis.

The essential role of NO in this pathway has been demonstrated through inhibition experiments. The use of L-NAME, an NOS inhibitor, abolishes the stimulatory effect of L-arginine on both mTOR and p70S6K phosphorylation and, consequently, on protein synthesis. nih.govnih.gov Conversely, using an NO donor like sodium nitroprusside (SNP) can mimic the effects of L-arginine, enhancing protein synthesis and mTOR/p70S6K phosphorylation. nih.govnih.gov Furthermore, blocking the mTOR pathway directly with rapamycin negates the stimulatory effects of both L-arginine and the NO donor on protein synthesis, confirming that mTOR is a critical downstream target in this L-arginine-initiated signaling cascade. nih.govnih.gov

Table 3: Role of NO-mTOR Pathway in L-Arginine-Stimulated Protein Synthesis in C2C12 Cells

| Treatment | Effect on NO Concentration | Effect on mTOR (Thr2446) / p70S6K (Thr389) Phosphorylation | Effect on Protein Synthesis | Reference |

|---|---|---|---|---|

| L-Arginine (L-Arg) | Increased | Increased | Increased | nih.govnih.gov |

| L-Arg + L-NAME (NOS Inhibitor) | Decreased | Abolished L-Arg stimulatory effect | Abolished L-Arg stimulatory effect | nih.govnih.gov |

| SNP (NO Donor) | Increased | Increased | Increased | nih.govnih.gov |

| L-Arg + Rapamycin (mTOR Inhibitor) | Increased | mTOR phosphorylation blocked | Abolished L-Arg stimulatory effect | nih.govnih.gov |

Advanced Analytical Techniques in L Arginine Hydrochloride Hydrate Studies

Chromatographic Methodologies for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analytical study of L-Arginine hydrochloride hydrate (B1144303), providing robust methods for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of L-Arginine in various samples, including pharmaceutical formulations and biological fluids. researchgate.netsemanticscholar.orgijirt.orgorientjchem.orgnih.gov The development of a reliable HPLC method involves the careful selection of a stationary phase (column), a mobile phase, and a suitable detector.

A common approach is reverse-phase HPLC (RP-HPLC), often utilizing a C8 or C18 column. ijirt.orgresearchgate.net The mobile phase typically consists of a buffer solution, such as phosphate (B84403) buffer or ammonium (B1175870) acetate, mixed with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijirt.orgorientjchem.org The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of L-Arginine. ijirt.org Detection is frequently carried out using a UV detector at a wavelength of around 215 nm. ijirt.org Some methods may employ pre-column derivatization with reagents like naphthalenedicarboxaldehyde to enhance detection sensitivity. nih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. ijirt.org Key validation parameters include linearity, accuracy, precision, specificity, and robustness. semanticscholar.orgorientjchem.org Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and detector response, typically with a correlation coefficient (R²) close to 0.999. orientjchem.orgnih.gov Accuracy is assessed by determining the recovery of a known amount of L-Arginine spiked into a sample matrix, with recovery values typically expected to be within 97-103%. orientjchem.org Precision, which reflects the closeness of repeated measurements, is evaluated at both the intra-day and inter-day levels, with the relative standard deviation (RSD) generally being less than 2%. researchgate.netnih.gov

Below is an interactive data table summarizing typical parameters for HPLC method validation for L-Arginine analysis.

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Reference |

| Linearity (R²) | ≥ 0.99 | 0.996 | researchgate.netsemanticscholar.org |

| Accuracy (% Recovery) | 97 - 103% | 99.66% - 100.37% | researchgate.netsemanticscholar.orgnih.gov |

| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.71% - 2.20% | researchgate.netsemanticscholar.orgnih.gov |

| Specificity | No interference from placebo or other components | Method is specific with no interference | ijirt.org |

| Robustness | Consistent results with small variations in method parameters | The method is robust | orientjchem.org |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more rapid, and cost-effective alternative to HPLC for the analysis of amino acids, including L-Arginine. researchgate.netresearchgate.net This technique is particularly useful for screening and profiling amino acids in complex mixtures, such as herbal extracts. researchgate.net

In HPTLC, a stationary phase, typically silica (B1680970) gel, is coated on a glass plate. The sample is applied as a small spot or band, and the plate is developed in a chamber containing a suitable mobile phase. akjournals.com The choice of mobile phase is critical for achieving good separation of the amino acids. researchgate.net After development, the separated amino acids are visualized by spraying with a reagent such as ninhydrin, which produces colored spots. akjournals.com The quantification of the separated compounds can be performed densitometrically. researchgate.net HPTLC methods can be validated for parameters such as precision, specificity, and recovery to ensure their reliability. researchgate.net

Mass Spectrometry Applications in Omics Research

Mass spectrometry (MS) has become an indispensable tool in "omics" research, including metabolomics and proteomics, where it is used for the sensitive and specific detection and quantification of biomolecules like L-Arginine and its derivatives.

In quantitative metabolomics, the goal is to measure the concentrations of multiple small molecules in a biological sample. nih.gov The use of stable isotope-labeled internal standards is crucial for achieving high precision and accuracy in MS-based quantitative analysis. nih.govmdpi.com For L-Arginine analysis, commercially available labeled standards such as L-Arginine·HCl (¹³C₆, 99%) or L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%) are often used. isotope.comisotope.com

These labeled standards are chemically identical to the endogenous L-Arginine but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C or ¹⁵N). chempep.com By adding a known amount of the labeled standard to a sample, any variations in sample preparation or MS analysis can be corrected for by comparing the signal of the endogenous analyte to that of the internal standard. mdpi.com This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate quantification of L-Arginine and its metabolites in complex biological matrices like plasma and serum. nih.govfrontiersin.org

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful MS-based technique for quantitative proteomics. wikipedia.orgnih.gov In SILAC, two populations of cells are grown in culture media that are identical except for the isotopic composition of certain amino acids. wikipedia.org One population is grown in "light" medium containing normal L-Arginine, while the other is grown in "heavy" medium containing a stable isotope-labeled form of L-Arginine, such as ¹³C₆-L-Arginine. acs.orgacs.orgmdc-berlin.de

Over several cell divisions, the labeled amino acid is fully incorporated into the newly synthesized proteins. acs.org The two cell populations can then be subjected to different experimental conditions, and their proteomes can be combined and analyzed by MS. wikipedia.org The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference, and the ratio of their peak intensities provides a precise measure of the relative abundance of the corresponding proteins in the two samples. wikipedia.orgmdc-berlin.de The use of ¹³C-labeled arginine is advantageous because it results in co-eluting peptide pairs in liquid chromatography and predictable mass shifts in tandem mass spectra. acs.orgacs.org

One challenge in SILAC experiments is the metabolic conversion of arginine to other amino acids, such as proline, which can complicate quantitative analysis. nih.gov

Volumetric and Acoustic Studies in Aqueous and Mixed Aqueous Solutions

The study of the volumetric and acoustic properties of L-Arginine hydrochloride hydrate in aqueous and mixed aqueous solutions provides valuable insights into the interactions between the amino acid and the solvent molecules. juniperpublishers.com These studies are important for understanding the factors that govern the stability of proteins and other biopolymers.

By measuring the density and speed of sound of L-Arginine hydrochloride solutions at different concentrations and temperatures, various thermodynamic and acoustic parameters can be calculated. researchgate.netsemanticscholar.org These include the apparent molar volume, partial molar volume at infinite dilution, and apparent molar adiabatic compressibility.

Research has shown that for L-arginine hydrochloride, the partial molal volume at infinite dilution is positive and increases in the presence of a co-solvent like tetrahydrofuran (B95107) (THF), indicating stronger interactions. The apparent molar volume of L-arginine hydrochloride has been observed to be a linear function of the molal concentration with a positive slope. These parameters help in characterizing the solute-solvent and solute-solute interactions and provide information about the structure-making or structure-breaking effects of the amino acid in solution. researchgate.net The behavior of these parameters can indicate the presence of ionic, hydrophilic, and hydrophobic interactions occurring in the solution. nih.gov

The following table presents some of the key parameters derived from volumetric and acoustic studies of L-Arginine hydrochloride.

| Parameter | Description | Significance | Reference |

| Apparent Molar Volume (Φv) | The volume occupied by one mole of the solute in solution. | Provides information on solute-solvent interactions. | |

| Partial Molar Volume at Infinite Dilution (Φ°v) | The apparent molar volume at zero concentration. | Reflects the intrinsic volume of the solute and its interaction with the solvent. | |

| Apparent Molar Adiabatic Compressibility (ΦK) | The change in the apparent molar volume with pressure. | Indicates the effect of the solute on the compressibility of the solvent. |

Determination of Apparent Molal Volume and Adiabatic Compressibility

The study of apparent molal volume (Φv) and apparent molal adiabatic compressibility (ΦK) provides valuable information about the interactions occurring in solution. These parameters are determined from precise measurements of density and sound velocity.

For L-Arginine hydrochloride in aqueous solutions, the apparent molal volume is observed to be a linear function of the molal concentration, exhibiting a positive slope. ijans.org This relationship can be described by Masson's equation. Similarly, the apparent molal adiabatic compressibility shows a linear variation with molality. ijans.org The analysis of these parameters helps in understanding the extent of solvent structure disruption or enhancement upon the addition of the solute. Large and negative ΦK values, for instance, may suggest the presence of a packing or caging effect in the solution. ijans.org

Table 1: Apparent Molal Volume (Φv) of L-Arginine in Aqueous Solutions at Different Temperatures

| Molality (mol·kg⁻¹) | Temperature (K) | Φv (cm³·mol⁻¹) |

|---|---|---|

| 0.1 | 293.15 | 145.2 |

| 0.2 | 293.15 | 145.8 |

| 0.3 | 293.15 | 146.4 |

| 0.1 | 303.15 | 146.5 |

| 0.2 | 303.15 | 147.1 |

| 0.3 | 303.15 | 147.7 |

| 0.1 | 313.15 | 147.8 |

| 0.2 | 313.15 | 148.4 |

| 0.3 | 313.15 | 149.0 |

Note: Data is illustrative and based on trends described in cited literature.

Evaluation of Partial Molal Parameters at Infinite Dilution

Extrapolating the apparent molal properties to zero concentration yields the partial molal parameters at infinite dilution (Φ°v and Φ°K). These parameters are particularly important as they reflect the intrinsic contribution of the solute and its interaction with the solvent, free from solute-solute interactions.

The limiting apparent molal volume (Φ°v) for L-Arginine hydrochloride is positive, and its value is influenced by the solvent composition; for example, it is higher in a tetrahydrofuran/water mixture compared to a purely aqueous solution, indicating stronger interactions in the presence of the co-solvent. ijans.org These parameters are typically obtained by analyzing the linear plots of apparent molal properties versus molality. ijans.orgnih.gov The limiting partial molal volume provides insight into the volume occupied by the ions in solution and their effect on the solvent structure.

Table 2: Limiting Molal Parameters for L-Arginine Hydrochloride in Aqueous Solution at 303.15 K

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Limiting Apparent Molal Volume | Φ°v | 144.5 | cm³·mol⁻¹ |

| Limiting Apparent Molal Adiabatic Compressibility | Φ°K | -2.5 x 10⁻³ | cm³·mol⁻¹·bar⁻¹ |

| Experimental Slope for Φv | Sv | 2.1 | cm³·mol⁻²·kg |

| Experimental Slope for ΦK | SK | 1.2 x 10⁻³ | cm³·mol⁻²·kg·bar⁻¹ |

Note: Data is illustrative and based on trends described in cited literature.

Insights into Solvent-Solute Interactions and Protein Unfolding Models

L-Arginine hydrochloride is widely recognized for its ability to suppress protein aggregation and assist in protein refolding. science.govacs.org The mechanism behind this action is linked to its specific interactions with the solvent and protein molecules. Studies show that L-Arginine hydrochloride increases the equilibrium solubility of both folded and unfolded proteins, lowering the chemical potential of the dissolved protein relative to its solid state. science.govacs.org